

Application Notes and Protocols for Intramolecular Carbo-Michael Cyclization

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Compound of Interest

Compound Name: 2-Isopropylisothiazolidine 1,1-dioxide

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This document provides detailed experimental protocols and data for the enantioselective intramolecular carbo-Michael cyclization, a powerful tool for the synthesis of cyclic compounds. The focus is on an organocatalyzed approach for the formation of seven-membered carbocycles, which are important structural motifs in various biologically active molecules.

Overview

The intramolecular carbo-Michael cyclization is a robust method for the formation of carbocyclic rings. This application note details an organocatalyzed variant that employs a chiral secondary amine catalyst to achieve high yields and stereoselectivity in the synthesis of 2,3-disubstituted cycloheptanone derivatives from enals bearing a β -diketone functionality.

Quantitative Data Summary

The following table summarizes the results for the organocatalyzed intramolecular carbo-Michael cyclization of various substrates under optimized reaction conditions.

Entry	Substrate (R)	Product	Yield (%)	dr (trans:cis)	ee (%)
1	Phenyl	2-benzoyl-3-phenylcycloheptan-1-one	85	>95:5	94
2	4-Methylphenyl	2-benzoyl-3-(p-tolyl)cycloheptan-1-one	82	>95:5	95
3	4-Methoxyphenyl	2-benzoyl-3-(4-methoxyphenyl)cycloheptan-1-one	88	>95:5	96
4	4-Chlorophenyl	2-benzoyl-3-(4-chlorophenyl)cycloheptan-1-one	79	>95:5	93
5	2-Thienyl	2-benzoyl-3-(thiophen-2-yl)cycloheptan-1-one	75	>95:5	92
6	Ethyl	2-benzoyl-3-ethylcycloheptan-1-one	90	>95:5	97

Experimental Protocol: General Procedure for the Enantioselective Intramolecular Carbo-Michael Cyclization

This protocol is based on the enantioselective synthesis of 2,3-disubstituted cycloheptanone derivatives.^[1]

Materials:

- Appropriate enal substrate (1.0 equiv)
- (S)-(-)- α,α -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 equiv)
- 4-Nitrobenzoic acid (0.2 equiv)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Syringes
- Thin-layer chromatography (TLC) plates
- Rotary evaporator
- Column chromatography setup

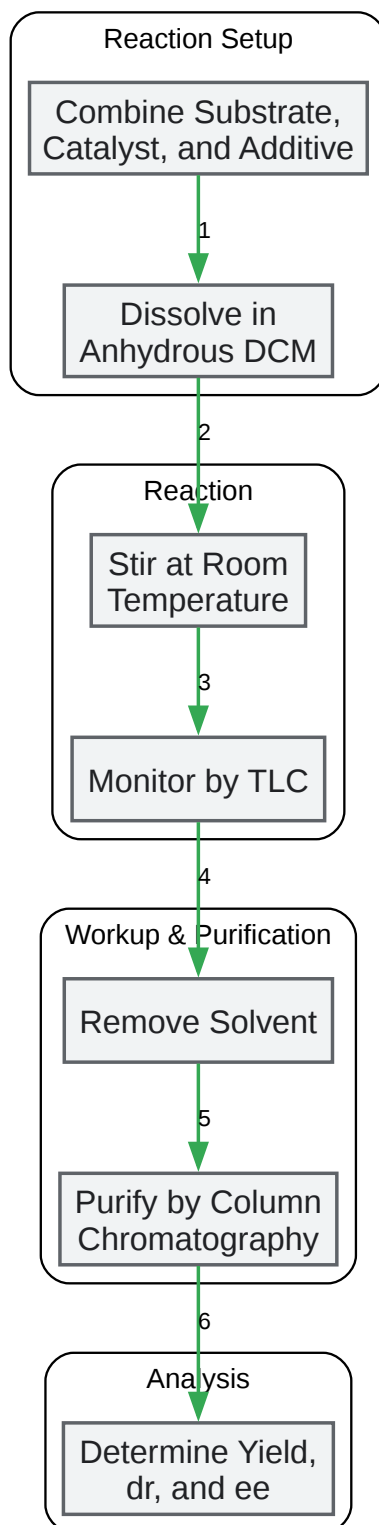
Procedure:

- To a solution of the enal substrate (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL) was added (S)-(-)- α,α -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv) and 4-nitrobenzoic acid (0.2 equiv).

- The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 24-48 hours), the solvent was removed under reduced pressure using a rotary evaporator.
- The crude product was purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired 2,3-disubstituted cycloheptanone derivative.
- The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product were determined by ^1H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

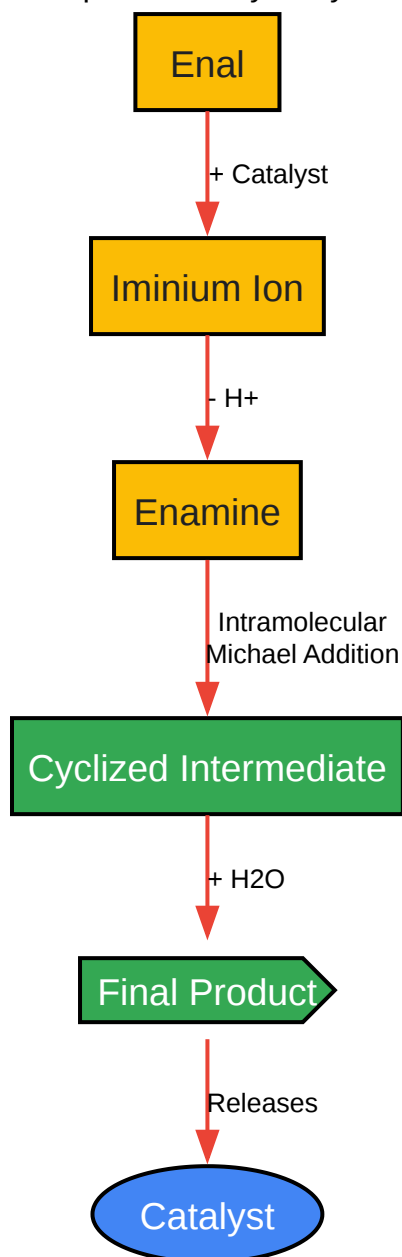
Experimental Workflow for Intramolecular Carbo-Michael Cyclization



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Caption: A flowchart of the experimental workflow.

Simplified Catalytic Cycle



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Caption: The catalytic cycle of the reaction.

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References

- 1. Enantioselective synthesis of seven-membered carbo- and heterocycles by organocatalyzed intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
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